molecular formula C18H24N2 B054893 Octahydro-1-(5-methyl-1H-indol-3-yl)-2H-quinolizine CAS No. 118687-90-4

Octahydro-1-(5-methyl-1H-indol-3-yl)-2H-quinolizine

Cat. No. B054893
M. Wt: 268.4 g/mol
InChI Key: GJXTYPMXDBZEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1-(5-methyl-1H-indol-3-yl)-2H-quinolizine, also known as MIQ, is a chemical compound with potential applications in scientific research. MIQ is a bicyclic compound that contains a quinolizine ring and an indole ring. Synthesis Method The synthesis of MIQ involves a multistep process that requires the use of several reagents and solvents. The starting material for the synthesis is 5-methyl-1H-indole, which undergoes several reactions to form the final product. The synthesis method of MIQ has been described in several scientific publications and involves the use of various techniques such as column chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy. Scientific Research Applications MIQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. MIQ has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in several physiological processes, including pain perception, memory, and mood regulation. MIQ has been used as a tool to study the role of the sigma-1 receptor in these processes and has shown promising results in several studies. Mechanism of Action The mechanism of action of MIQ involves its binding to the sigma-1 receptor. MIQ has been shown to have a high affinity for this receptor and can modulate its activity. The sigma-1 receptor is involved in several cellular processes, including calcium signaling, mitochondrial function, and protein synthesis. By modulating the activity of this receptor, MIQ can affect these processes and potentially have therapeutic effects. Biochemical and Physiological Effects MIQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that MIQ can modulate calcium signaling and reduce oxidative stress. In vivo studies have shown that MIQ can improve memory and reduce anxiety-like behavior in animal models. MIQ has also been shown to have potential analgesic effects in animal models of pain. Advantages and Limitations for Lab Experiments One advantage of using MIQ in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective modulation of this receptor and the study of its effects on cellular processes. However, one limitation of using MIQ is its potential toxicity. MIQ has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Future Directions There are several future directions for research on MIQ. One direction is the study of its potential therapeutic effects in neurological disorders such as Alzheimer's disease and depression. Another direction is the development of new compounds that have similar or improved activity compared to MIQ. Additionally, further studies are needed to fully understand the mechanism of action of MIQ and its effects on cellular processes. In conclusion, MIQ is a compound with potential applications in scientific research, particularly in the field of neuroscience. Its high affinity for the sigma-1 receptor and its ability to modulate cellular processes make it a valuable tool for studying the role of this receptor in physiological processes. Further research is needed to fully understand the potential therapeutic effects of MIQ and to develop new compounds with similar or improved activity.

properties

CAS RN

118687-90-4

Product Name

Octahydro-1-(5-methyl-1H-indol-3-yl)-2H-quinolizine

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

1-(5-methyl-1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C18H24N2/c1-13-7-8-17-15(11-13)16(12-19-17)14-5-4-10-20-9-3-2-6-18(14)20/h7-8,11-12,14,18-19H,2-6,9-10H2,1H3

InChI Key

GJXTYPMXDBZEFG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4

synonyms

Octahydro-1-(5-methyl-1H-indol-3-yl)-2H-quinolizine

Origin of Product

United States

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